molecular formula C14H10FNO3 B398430 N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide CAS No. 300820-68-2

N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide

Cat. No.: B398430
CAS No.: 300820-68-2
M. Wt: 259.23g/mol
InChI Key: CNWJHPRSCMWENK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide is an organic compound that features a benzodioxole ring fused with a fluorobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole ring is known for its presence in many biologically active molecules, which often exhibit a wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide typically involves the coupling of a benzodioxole derivative with a fluorobenzoyl chloride. One common method is the reaction of 1,3-benzodioxole-5-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product is often achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis of cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Uniqueness: N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWJHPRSCMWENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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